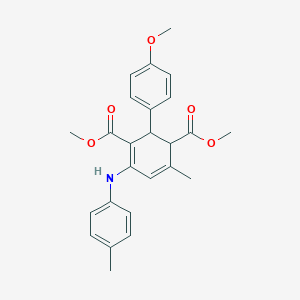![molecular formula C23H22N2O5 B282362 4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, commonly known as AHPIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AHPIE is a derivative of the naturally occurring compound, tryptophan, and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of AHPIE is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. AHPIE has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
AHPIE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. AHPIE has also been found to improve cognitive function, enhance insulin sensitivity, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHPIE has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, the exact concentration of AHPIE required to elicit a specific biological effect may vary depending on the experimental conditions.
Direcciones Futuras
Several future directions for research on AHPIE can be identified. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and toxicity of AHPIE will be important for its eventual clinical use.
In conclusion, AHPIE is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutic agents. Further research on AHPIE is warranted to fully understand its biological effects and potential clinical applications.
Métodos De Síntesis
AHPIE can be synthesized using a multistep process that involves the condensation of tryptophan with other chemical reagents. The exact synthesis method may vary depending on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
AHPIE has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. AHPIE has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Fórmula molecular |
C23H22N2O5 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H22N2O5/c1-13(26)20-21(14-7-8-18(27)19(11-14)30-2)25(23(29)22(20)28)10-9-15-12-24-17-6-4-3-5-16(15)17/h3-8,11-12,21,24,27-28H,9-10H2,1-2H3 |
Clave InChI |
KMXOCHBBGUIBEI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCC3=CNC4=CC=CC=C43)O |
SMILES canónico |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCC3=CNC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282289.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282290.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)



